molecular formula C11H14N2O2 B1421555 4-(Pyrrolidin-3-yloxy)benzamide CAS No. 28490-66-6

4-(Pyrrolidin-3-yloxy)benzamide

Cat. No. B1421555
CAS RN: 28490-66-6
M. Wt: 206.24 g/mol
InChI Key: ZFDHPSTXSHGLLQ-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-3-yloxy)benzamide” is a synthetic compound . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives is often achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular formula of “4-(Pyrrolidin-3-yloxy)benzamide” is C11H14N2O2 . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including “4-(Pyrrolidin-3-yloxy)benzamide”, have been used in various chemical reactions. The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .

Scientific Research Applications

  • Luminescent Properties and Applications : A study by Srivastava et al. (2017) focused on derivatives of benzamide, including those with pyrrolidine structures. They found these compounds to be luminescent in both DMF solution and solid state, forming nano-aggregates with enhanced emission. This suggests potential applications in fields requiring luminescent materials, such as in optical devices or sensors.

  • Role in Crystal Structure Analysis : The research by Wu et al. (2014) synthesized benzamide derivatives like 4-(Pyrrolidin-3-yloxy)benzamide and analyzed their crystal structures. This has implications for understanding the binding sites of allosteric modulators in receptors, which is crucial in drug design and development.

  • Synthesis and Chemical Processes : A study conducted by Dian (2010) focused on the synthesis of a related compound, 2-Hydroxy-N-(pyridin-4-yl)benzamide, from similar precursors. This research highlights the processes and conditions favorable for synthesizing benzamide derivatives, which is valuable in chemical manufacturing and pharmaceuticals.

  • Potential in Pharmacological Research : Iwanami et al. (1981) explored benzamides, including pyrrolidine derivatives, for their neuroleptic activity. This suggests that compounds like 4-(Pyrrolidin-3-yloxy)benzamide may have potential applications in neuroscience and pharmacology, particularly in the development of neuroleptic drugs.

  • Cancer Research : The study by Zhou et al. (2008) mentions a derivative of benzamide with potential as an anticancer drug. This implies that 4-(Pyrrolidin-3-yloxy)benzamide and its derivatives could be relevant in cancer treatment research.

  • Electrophoretic Analysis in Pharmaceuticals : In the study by Ye et al. (2012), nonaqueous capillary electrophoresis was used to separate benzamide derivatives. This technique could be applicable for quality control and analysis of pharmaceuticals containing compounds like 4-(Pyrrolidin-3-yloxy)benzamide.

Safety and Hazards

Specific hazards arising from “4-(Pyrrolidin-3-yloxy)benzamide” are not available in the data retrieved . For safety, it’s recommended to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

Pyrrolidine derivatives, including “4-(Pyrrolidin-3-yloxy)benzamide”, have sparked the interest of researchers to create novel synthetic molecules with minimal side effects and drawbacks . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-pyrrolidin-3-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDHPSTXSHGLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678774
Record name 4-[(Pyrrolidin-3-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28490-66-6
Record name 4-[(Pyrrolidin-3-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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